(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
CAS No.: 500789-06-0
Cat. No.: VC20859743
Molecular Formula: C14H18ClNO4
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500789-06-0 |
|---|---|
| Molecular Formula | C14H18ClNO4 |
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | (3R)-3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
| Standard InChI Key | UDUKZORPLJUWTF-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Cl |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl |
Introduction
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid is a complex organic compound with a specific stereochemistry, indicated by the "R" configuration. This compound is used in various chemical syntheses, particularly in the field of peptide chemistry due to its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during peptide synthesis.
Safety Information
-
Hazard Statements: H302, H312, H332
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 299.75 g/mol | |
| CAS Number | 500789-06-0 | |
| Melting Point | 90-92°C | |
| Boiling Point | - | |
| Storage Conditions | Dark, inert atmosphere, room temperature |
Synthesis
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid typically involves the protection of an amino acid with a Boc group followed by the introduction of the 3-chlorophenyl group. This process requires careful control of stereochemistry to achieve the desired R configuration.
Applications
This compound is primarily used as an intermediate in peptide synthesis. The Boc protecting group allows for selective deprotection under acidic conditions, making it useful in the synthesis of complex peptides and proteins. Additionally, the presence of a 3-chlorophenyl group can contribute to the biological activity of the final product, depending on its application in pharmaceutical research.
Research Findings
Research on this compound is focused on its utility in organic synthesis, particularly in the development of new pharmaceuticals. The compound's specific stereochemistry and functional groups make it a valuable building block for creating complex molecules with potential therapeutic applications.
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